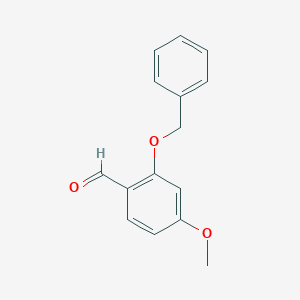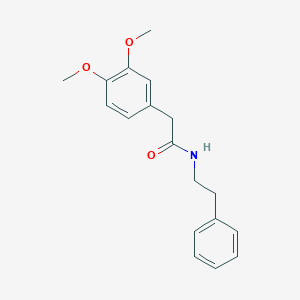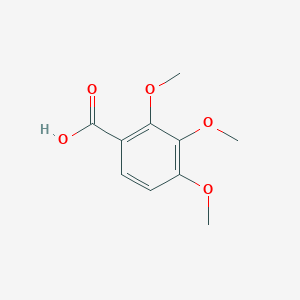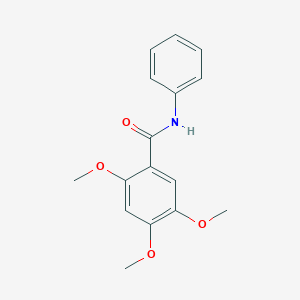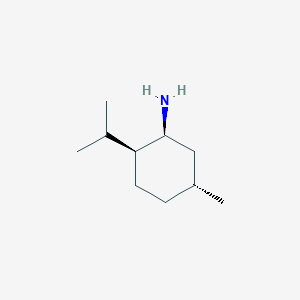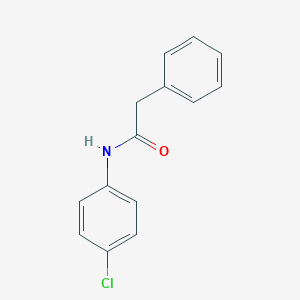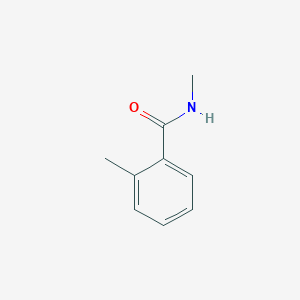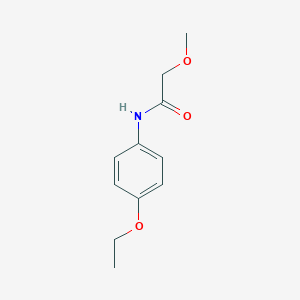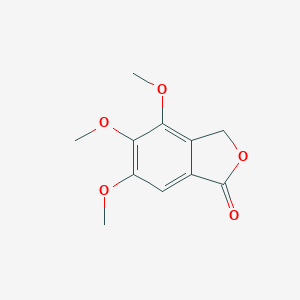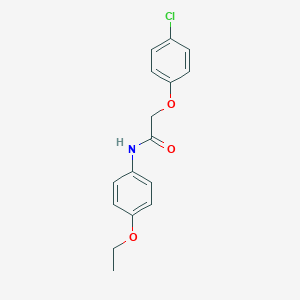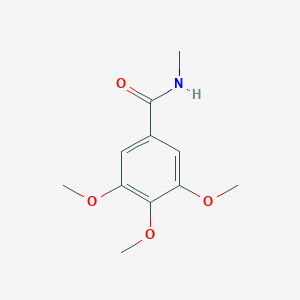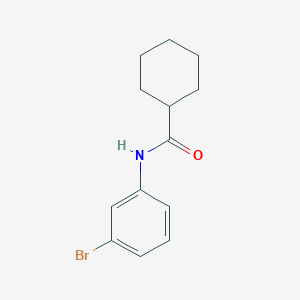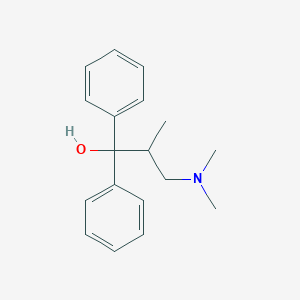
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. In
Wirkmechanismus
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This binding leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the drug.
Biochemische Und Physiologische Effekte
DMMDA-2 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It also affects the levels of neurotransmitters in the brain, leading to changes in mood, perception, and consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the effects of psychoactive drugs. However, DMMDA-2 also has several limitations. It is a controlled substance that requires special permits to handle, and it can be difficult to obtain in large quantities. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent. Additionally, research could focus on the development of new psychoactive compounds based on the structure of DMMDA-2, which could have improved therapeutic properties and fewer side effects.
Conclusion
DMMDA-2 is a psychoactive compound that has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is believed to involve the binding of serotonin receptors in the brain. While it has several advantages for use in lab experiments, it also has several limitations, including its controlled substance status and psychoactive effects. Future research could explore its potential as a therapeutic agent and the development of new psychoactive compounds based on its structure.
Synthesemethoden
DMMDA-2 is synthesized by the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and aluminum amalgam. The reaction takes place in anhydrous ether and produces DMMDA-2 as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations, changes in perception, and altered states of consciousness. DMMDA-2 has been used to study the effects of psychoactive drugs on the brain and to investigate the mechanisms of action of these drugs.
Eigenschaften
CAS-Nummer |
2260-37-9 |
|---|---|
Produktname |
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3 |
InChI-Schlüssel |
IFCVOBDIZQICIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




